5-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
Description
5-(Furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring a central isoxazole core substituted at position 5 with a furan-2-yl group and at position 3 with a carboxamide linker. The carboxamide nitrogen is further connected to a piperidin-4-ylmethyl group, which is functionalized with a 2-(methylthio)nicotinoyl moiety. The methylthio (SMe) group may enhance lipophilicity, while the piperidine ring could improve bioavailability through salt formation or conformational flexibility .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-30-20-15(4-2-8-22-20)21(27)25-9-6-14(7-10-25)13-23-19(26)16-12-18(29-24-16)17-5-3-11-28-17/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJXNDYAGWFMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the furan and isoxazole rings, followed by the introduction of the piperidine ring and the nicotinoyl group. Common reagents used in these reactions include:
Furan derivatives: Starting materials for the furan ring.
Isoxazole derivatives: Starting materials for the isoxazole ring.
Piperidine derivatives: Starting materials for the piperidine ring.
Nicotinoyl chloride: Used to introduce the nicotinoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and isoxazole rings can be oxidized under specific conditions.
Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or palladium on carbon.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the nitro group may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its target pathways.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor binding: The compound may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Physicochemical Properties
Structural Flexibility
- In contrast, the analog’s rigid thiazole and isoxazole rings restrict motion, favoring pre-organized conformations .
Biological Activity
The compound 5-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a furan ring, isoxazole moiety, and a piperidine derivative with a methylthio group. Its molecular formula is , and it has specific physicochemical properties that influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to or derived from the target molecule. For instance, pyridine derivatives have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 μg/mL for different compounds .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Strains |
|---|---|---|
| Pyridine Derivative A | 31.25 - 62.5 | S. aureus, E. faecalis |
| Pyridine Derivative B | 0.25 - 2 | Candida species |
| Target Compound | TBD | TBD |
Anticancer Activity
The anticancer potential of similar carboxamide derivatives has been investigated in various studies. For example, some benzamide derivatives exhibited IC50 values as low as 3.0 µM against A549 lung cancer cells, indicating significant antiproliferative effects . The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance the efficacy of these compounds.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Benzamide Derivative A | 5.85 | MCF-7 |
| Benzamide Derivative B | 4.53 | A549 |
| Target Compound | TBD | TBD |
The biological activity of the target compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. For instance, compounds containing isoxazole rings have been noted for their ability to inhibit certain kinases, which are critical in cancer cell proliferation .
Case Studies
Several case studies have documented the synthesis and evaluation of compounds related to the target structure:
- Study on Isoxazole Derivatives : A study synthesized various isoxazole derivatives and evaluated their inhibitory effects on FLT3 kinase, revealing promising results with IC50 values ranging from 106 nM to over 300 nM for different modifications .
- Antimicrobial Evaluation : Another study focused on pyridine derivatives showed that structural variations significantly impacted their antimicrobial efficacy against a broad spectrum of pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
